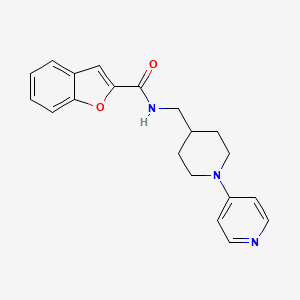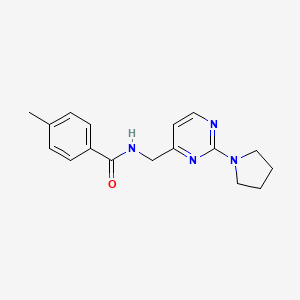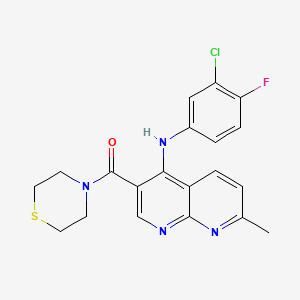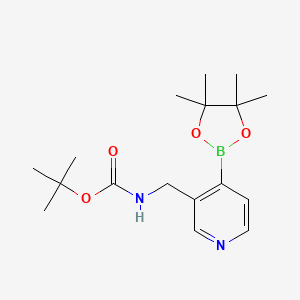![molecular formula C11H14N2O2S2 B2959156 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine CAS No. 1286732-83-9](/img/structure/B2959156.png)
6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazole derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . For example, thirty-four new benzo[d]thiazol derivatives were synthesized and showed potential antidepressant and anticonvulsant effects .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Chemical Synthesis and Modification
Research on the alkylation and oxidation of thiazole derivatives, including compounds similar to 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine, has shown the possibility of selective oxidation of the sulfide moiety facilitated by transannular participation of amino groups. This process results in the formation of sulfoxides, sulfones, and N-oxides, indicating the compound's reactivity and potential utility in creating a variety of chemically modified derivatives (Ohkata, Takee, & Akiba, 1985).
Molecular Structure Characterization
Efforts to characterize the molecular structure of thiazole and imine derivatives have been made, providing insights into their structural features through spectroscopic methods such as 1H NMR. This foundational knowledge supports further applications in medicinal chemistry and material science (Saeed, Mumtaz, & Flörke, 2010).
Potential for Drug Development
The synthesis of compounds like this compound and their derivatives has been explored for potential antimicrobial activities. Such studies indicate their relevance in developing new therapeutic agents. Notably, thiazolidin-4-one derivatives exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting the potential of such compounds in drug development (Hussein & Azeez, 2013).
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit their effects through various mechanisms depending on their molecular structure . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which mediates their anti-inflammatory activity .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins and mediating their anti-inflammatory effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their molecular structure .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antimicrobial, antifungal, and antineoplastic effects .
Action Environment
It’s worth noting that the efficacy and stability of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
特性
IUPAC Name |
6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12/h4-5,7,12H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNIWAAANNJXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)


![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)

![(2-Aminophenyl)[bis(4-methylphenyl)]methanol](/img/structure/B2959085.png)



![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)

![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)